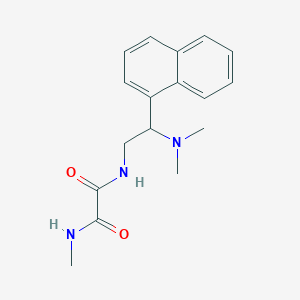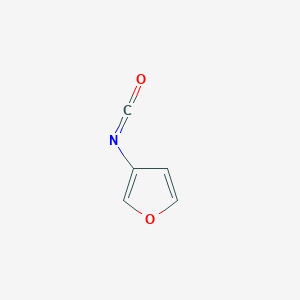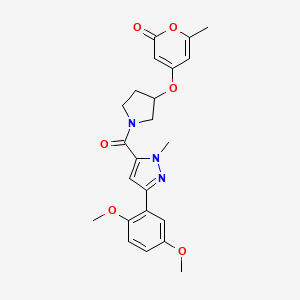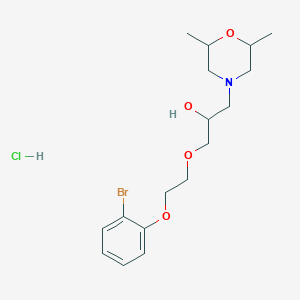
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-methyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-methyloxalamide, also known as NDMC or N-methyl-2-(naphthalen-1-yl)-N-(2-(dimethylamino)ethyl)oxalamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the oxalamide family, which has been studied for their biological activities.
Scientific Research Applications
Photophysical Properties
- The compound exhibits interesting photophysical properties. Studies like those by Zhang, Qu, and Liu (2009) on similar compounds indicate significant interactions in their crystal structures, such as weak intermolecular C—H⋯O hydrogen bonds, forming a three-dimensional network, which could be relevant in materials science and photophysics (Zhang, Qu, & Liu, 2009).
Applications in Cellular Imaging
- Naphthalene-based fluorescent probes, similar to the compound , have been utilized for high-resolution fluorescence imaging in biological systems. For instance, a study by Lee et al. (2015) demonstrated the use of a 2-(N,N-Dimethylamino)naphthalene-based probe for zinc ion imaging in HeLa cells and Arabidopsis, highlighting the potential application in cellular biology and biochemistry (Lee et al., 2015).
Probes for Studying Protein and Peptide Behavior
- The photophysical study of similar probes in aqueous mixtures of various alcohols has implications for understanding protein and peptide behavior. Moreno Cerezo et al. (2001) explored the behavior of probes in solvents used in peptide and protein studies, which could be directly relevant to understanding the behavior of the compound in biological systems (Moreno Cerezo et al., 2001).
Use in Alzheimer's Disease Research
- Compounds structurally related to N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-methyloxalamide have been used in Alzheimer's disease research. Shoghi-Jadid et al. (2002) utilized a derivative in conjunction with positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients, demonstrating the compound's potential application in medical diagnostics and research (Shoghi-Jadid et al., 2002).
Synthesis and Application in Chiral Chemistry
- The compound and its derivatives could play a role in chiral chemistry. Liu et al. (2009) used a similar naphthylamine compound in the synthesis of C-Chiral unsymmetrical P,N-ligands, which could have applications in asymmetric catalysis and synthetic chemistry (Liu et al., 2009).
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-18-16(21)17(22)19-11-15(20(2)3)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKRHNXQPKULFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CC2=CC=CC=C21)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2354946.png)
![N-[1-(2-Fluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2354947.png)

![[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2354949.png)
![tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2354953.png)




![7-Fluoro-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2354961.png)



